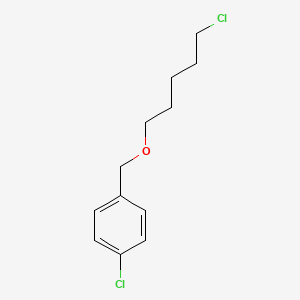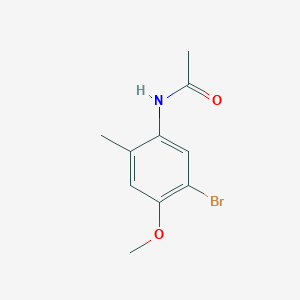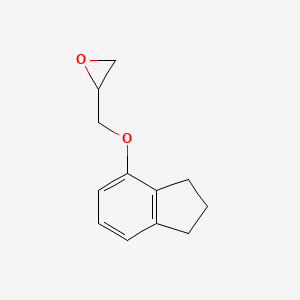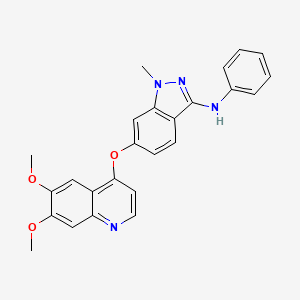
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine
概要
説明
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline and indazole moiety, which are known for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves multiple steps. One common method includes the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with other intermediates to form the final compound . The reaction conditions typically involve the use of solvents like diethylene glycol dimethyl ether, glycol dimethyl ether, or toluene, and chlorinating agents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.
科学的研究の応用
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
[6,7-Bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)amine hydrochloride: Known for its tyrosine kinase inhibition and use in cancer treatment.
4,6,7-Substituted quinazoline derivatives: These compounds also exhibit antiproliferative activities against cancer cells.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is unique due to its specific structure, which combines quinoline and indazole moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C25H22N4O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine |
InChI |
InChI=1S/C25H22N4O3/c1-29-21-13-17(9-10-18(21)25(28-29)27-16-7-5-4-6-8-16)32-22-11-12-26-20-15-24(31-3)23(30-2)14-19(20)22/h4-15H,1-3H3,(H,27,28) |
InChIキー |
DGUVDQJGKOVXLA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC5=CC=CC=C5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
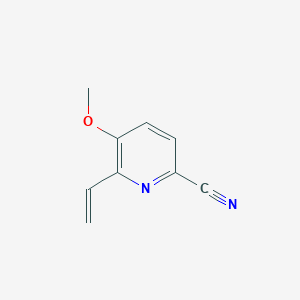
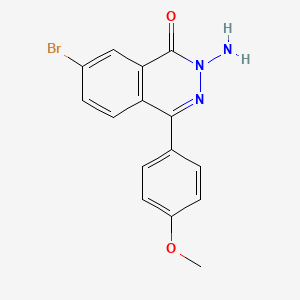
![4-Fluoro-2-[(4-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B8529879.png)
![2-[2-(1H-inden-1-yl)-2-methylpropyl]pyridine](/img/structure/B8529907.png)
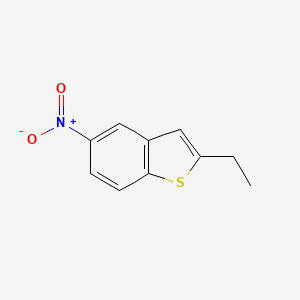
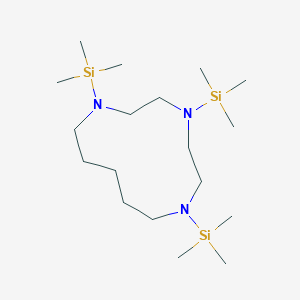
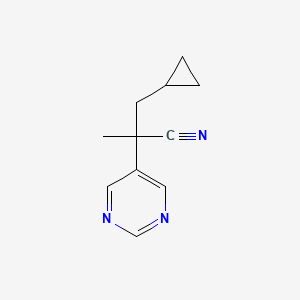
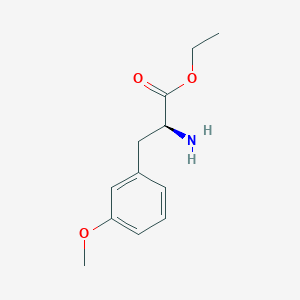

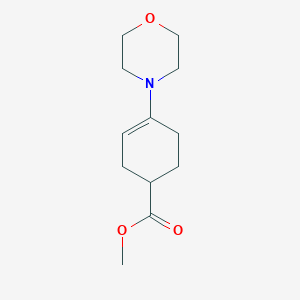
![2-[(2,5-Dichloro-4-pyridinyl)amino]-5-fluorobenzonitrile](/img/structure/B8529956.png)
